2-Boc-amino-4-thiazole carboxylic acid
Description
2-Boc-amino-4-thiazole carboxylic acid (IUPAC name: 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid) is a thiazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a carboxylic acid substituent at the 4-position of the heterocyclic ring. Key properties include:
- Molecular formula: C₁₀H₁₄N₂O₄S
- Molecular weight: 258.292 g/mol
The Boc group enhances stability during synthetic processes, making this compound a critical intermediate in pharmaceutical chemistry, particularly in peptide synthesis and anticancer agent development . Its carboxylic acid moiety enables further functionalization via amide coupling or esterification.
Properties
IUPAC Name |
5-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)6-11-4(7(12)13)5(10)16-6/h10H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLACCPBQGUANTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Overview
The most widely reported method involves sequential protection of the amino group on the thiazole ring followed by carboxylation. The amino group is first protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, typically in acetonitrile or tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). Subsequent carboxylation is achieved via direct lithiation or Grignard reagent-mediated functionalization, introducing the carboxylic acid moiety at the 4-position of the thiazole ring.
Key Reagents and Conditions
Yield Optimization
Yields for this route range from 60% to 75%, with purity >95% after recrystallization from ethyl acetate/hexane. Side reactions, such as overprotection or ring-opening, are mitigated by strict temperature control during lithiation.
Cyclization of Ortho-Aminothiophenol Derivatives
Core Thiazole Ring Formation
An alternative approach constructs the thiazole ring through cyclization of ortho-aminothiophenol precursors. Methyl 3-hydroxy-4-nitrobenzoate is alkylated via Williamson ether or Mitsunobu reactions, followed by nitro reduction and cyclization with thiocyanate reagents.
Reaction Sequence
-
Alkylation :
-
Nitro Reduction :
-
Cyclization :
Boc Protection Post-Cyclization
After thiazole ring formation, the amino group is protected with Boc₂O in THF/DMAP, yielding the final product. This method is advantageous for introducing diverse substituents on the thiazole ring prior to Boc protection.
Hydrolysis of Ethyl Ester Precursors
Ester to Carboxylic Acid Conversion
A streamlined route involves hydrolysis of the ethyl ester derivative of 2-Boc-amino-4-thiazole carboxylate. The ester is saponified using aqueous NaOH (2.0 M) at 60°C for 6 hours, followed by acidification with HCl to precipitate the carboxylic acid.
Synthetic Steps
Yield and Purity
This method achieves 80–85% yield with >98% purity after recrystallization. It is preferred for large-scale production due to minimal intermediate purification steps.
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 2-Boc-amino-4-thiazole carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling reactions
Major Products:
Amides and Esters: Formed through coupling reactions with amines and alcohols.
Free Amines: Obtained after deprotection of the Boc group
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
2-Boc-amino-4-thiazole carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It plays a significant role in developing drugs that target specific biological pathways, enhancing their efficacy and specificity. For instance, it has been utilized in synthesizing compounds that inhibit specific enzymes related to diseases such as cancer and neurodegenerative disorders .
Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit inhibitory effects on certain enzymes. These derivatives have been evaluated for their potential in treating conditions like atherosclerosis and epilepsy, showcasing the compound's versatility in drug design .
Biochemical Research
Investigating Protein Interactions
The compound is instrumental in biochemical studies focused on enzyme inhibition and protein interactions. It aids researchers in understanding metabolic pathways and identifying potential therapeutic targets. For example, studies have shown that thiazole derivatives can modulate protein activity, providing insights into their roles in various biological processes .
Table: Summary of Biochemical Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in disease states | Effective against certain cancer-related enzymes |
| Protein Interaction | Assists in studying protein-ligand interactions | Identified potential therapeutic targets |
Agrochemical Formulations
Development of Safer Agrochemicals
In agrochemical research, this compound contributes to formulating more effective pesticides and herbicides. Its application helps create compounds that are not only effective but also environmentally safer .
Case Study: Pesticide Efficacy
Research has indicated that thiazole-based agrochemicals demonstrate improved efficacy against common pests while minimizing environmental impact. This is particularly relevant in sustainable agricultural practices where reducing chemical usage is critical .
Material Science
Synthesis of Novel Materials
The compound is also applied in material science for synthesizing novel materials with unique properties, such as polymers and coatings. These materials can enhance durability and performance across various applications .
Table: Material Science Applications
| Material Type | Properties Enhanced | Application Areas |
|---|---|---|
| Polymers | Increased strength and flexibility | Coatings, construction materials |
| Coatings | Improved resistance to environmental factors | Automotive, aerospace industries |
Analytical Chemistry
Standardization in Analytical Methods
In analytical chemistry, this compound is utilized as a standard for quantifying related compounds in complex mixtures. This application enhances the reliability of research findings by providing accurate reference points for analysis .
Mechanism of Action
The mechanism of action of compounds derived from 2-Boc-amino-4-thiazole carboxylic acid varies depending on the specific derivative. Generally, these compounds interact with biological targets such as enzymes and receptors, modulating their activity. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, while others may interact with cellular receptors to exert anticancer properties .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiazole-Based Compounds
Structural and Functional Differences
Core Heterocycle: The parent compound (this compound) has a simple thiazole ring, whereas 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid () incorporates a benzothiazole system. The latter’s extended aromaticity may enhance binding to hydrophobic enzyme pockets, making it suitable for kinase-targeted therapies .
Pyridyl and phenyl groups in 4-phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid () introduce π-π stacking interactions, critical for binding to ATP sites in kinases .
Functional Group Reactivity: The carboxylic acid group in this compound facilitates conjugation with amines (e.g., in peptide synthesis), while the formamide group in 2-(2-Formamidothiazol-4-yl)acetic acid () may participate in hydrogen bonding, enhancing antimicrobial activity .
Biological Activity
2-Boc-amino-4-thiazole carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily stems from its ability to inhibit various enzymes and interact with cellular targets:
- Cancer Cell Inhibition : This compound exhibits potent inhibitory activity against a variety of human cancer cell lines, including breast, lung, colon, and prostate cancers. Its mechanism involves binding to specific targets in cancerous cells, disrupting their growth and proliferation pathways.
- Enzyme Inhibition : The compound has been identified as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance. By mimicking the pharmacophore features of carbapenem antibiotics, it restores the efficacy of these drugs against MBL-producing bacterial strains .
Biological Activities
The compound's biological activities can be categorized as follows:
- Anticancer Activity : Studies have shown that this compound can significantly inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring enhance cytotoxicity .
- Antimicrobial Properties : The compound demonstrates broad-spectrum antimicrobial activity, making it a candidate for developing new antibiotics. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase enzymes, critical for bacterial DNA replication .
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals its unique properties:
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Enzyme inhibition |
| 5-Aminothiazole-4-carboxylic acid | Antiviral, Anticancer | Targeting cancer cell pathways |
| 2-Aminothiazole | Limited anticancer activity | Less effective enzyme inhibition |
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Anticancer Efficacy : A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating a strong therapeutic potential .
- Antimicrobial Activity : Research indicated that this compound restored meropenem activity against MBL-producing bacteria. This finding is particularly significant given the rise of antibiotic-resistant infections in clinical settings .
Q & A
Q. How can this compound be utilized in developing protease inhibitors or antibiotics?
- Methodology : The thiazole-carboxylic acid scaffold mimics transition-state analogs in protease active sites (e.g., HIV-1 protease). Incorporate into macrocyclic structures via lactamization or click chemistry. Test inhibition via fluorescence-based assays (e.g., FRET substrates). For antibiotics, modify the thiazole to target bacterial enzymes (e.g., Mur ligases) and assess MIC values against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
